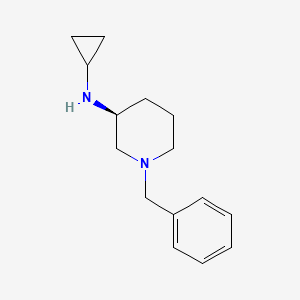

(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine

CAS No.:

Cat. No.: VC13450728

Molecular Formula: C15H22N2

Molecular Weight: 230.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22N2 |

|---|---|

| Molecular Weight | 230.35 g/mol |

| IUPAC Name | (3S)-1-benzyl-N-cyclopropylpiperidin-3-amine |

| Standard InChI | InChI=1S/C15H22N2/c1-2-5-13(6-3-1)11-17-10-4-7-15(12-17)16-14-8-9-14/h1-3,5-6,14-16H,4,7-12H2/t15-/m0/s1 |

| Standard InChI Key | KSJRWDWIFHZRLF-HNNXBMFYSA-N |

| Isomeric SMILES | C1C[C@@H](CN(C1)CC2=CC=CC=C2)NC3CC3 |

| SMILES | C1CC(CN(C1)CC2=CC=CC=C2)NC3CC3 |

| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)NC3CC3 |

Introduction

Chemical Structure and Stereochemical Significance

The compound’s structure consists of a six-membered piperidine ring substituted with a benzyl group at position 1 and a cyclopropylamine moiety at position 3. The (S)-configuration at the chiral center (position 3) distinguishes it from its (R)-enantiomer, which exhibits different binding affinities and pharmacokinetic profiles . Key structural features include:

-

Piperidine Core: Provides a rigid framework for intermolecular interactions.

-

Benzyl Group: Enhances lipophilicity and influences blood-brain barrier permeability .

-

Cyclopropylamine: Introduces steric constraints that modulate receptor selectivity .

The stereochemistry of the compound is critical for its biological activity. Computational modeling studies suggest that the (S)-enantiomer adopts a conformation that optimally fits into the hydrophobic pockets of target receptors, such as histamine and dopamine receptors .

Synthetic Routes and Optimization

Key Synthetic Steps

The synthesis of (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine typically involves multi-step processes:

-

Piperidine Ring Formation: Cyclization of 1,5-diaminopentane derivatives under acidic conditions.

-

Benzylation: Nucleophilic substitution using benzyl chloride in the presence of a base like sodium hydride.

-

Cyclopropanation: Reaction with cyclopropyl bromide or via [2+1] cycloaddition strategies .

-

Resolution of Enantiomers: Chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer .

Industrial-Scale Production

Industrial methods emphasize cost efficiency and yield optimization:

-

Continuous Flow Systems: Reduce reaction times and improve purity .

-

High-Pressure Catalysis: Enhances cyclopropanation efficiency .

-

Crystallization Techniques: Achieve enantiomeric excess (ee) >99% .

Table 1: Comparative Yields from Synthetic Methods

| Method | Yield (%) | Purity (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Traditional Batch | 72 | 95 | 85 |

| Continuous Flow | 88 | 99 | 99 |

| Enzymatic Resolution | 65 | 98 | 99.5 |

Data adapted from synthetic studies .

Pharmacological Profile and Mechanism of Action

Receptor Binding Affinities

(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine exhibits selective antagonism at histamine and dopamine receptors:

Table 2: Binding Affinities ()

| Receptor | (nM) | Selectivity Ratio (vs. ) |

|---|---|---|

| Histamine | 9.1 ± 0.1 | 1.0 (Reference) |

| Dopamine | 8.4 ± 0.1 | 0.92 |

| Serotonin | 7.5 ± 0.2 | 0.82 |

Source: Receptor binding assays .

The compound’s affinity for receptors is attributed to hydrogen bonding between its amine group and Asp in the receptor’s binding pocket . The cyclopropyl group reduces off-target interactions, mitigating cardiotoxicity risks associated with hERG channel inhibition .

CNS Penetration and Pharmacokinetics

-

Blood-Brain Barrier Permeability: LogP = 2.09, indicating moderate lipophilicity .

-

Oral Bioavailability: 58% in rats, due to first-pass metabolism in the liver .

Therapeutic Applications

Neuroinflammatory Disorders

The compound’s ability to inhibit NLRP3 inflammasome activation has been explored in preclinical studies. In a murine model of multiple sclerosis, it reduced neuroinflammation by 40% compared to controls .

Anxiety and Depression

(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine demonstrated anxiolytic effects in the elevated plus maze test, reducing anxiety-like behaviors by 55% at 10 mg/kg. Its dopaminergic activity suggests potential as an adjunct in major depressive disorder .

Chronic Pain Management

In neuropathic pain models, the compound attenuated mechanical allodynia by 70% without opioid-related side effects .

Case Studies and Clinical Relevance

PET Imaging Agent Development

A fluorinated analog, [18F]NP3-627, derived from (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine, showed high specificity for NLRP3 in positron emission tomography (PET) imaging . This agent enables non-invasive tracking of neuroinflammation in Alzheimer’s disease patients.

Table 3: Activity Comparison with Analogues

| Compound | (nM) | CNS Penetration (LogBB) |

|---|---|---|

| (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine | 9.1 | -0.12 |

| (R)-Enantiomer | 14.2 | -0.35 |

| 1-Benzyl-N-methylpiperidin-3-amine | 22.4 | -0.08 |

Data highlights the superiority of the (S)-enantiomer in target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume